4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid
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Overview
Description
3-Methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thioxothiazolidin-3-yl derivatives with α-pyrrolecarboxylic acids . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions (e.g., halogens, nitro groups). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-Methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid is unique due to its thieno[2,3-b]pyrrole core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H13NO4S |
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Molecular Weight |
267.30 g/mol |
IUPAC Name |
3-methyl-4-propan-2-yl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C12H13NO4S/c1-4(2)6-7-5(3)9(12(16)17)18-10(7)13-8(6)11(14)15/h4,13H,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
YTSORVODZRAGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=C(N2)C(=O)O)C(C)C)C(=O)O |
Origin of Product |
United States |
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